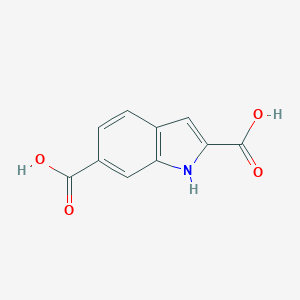
1H-Indol-2,6-dicarbonsäure
Übersicht
Beschreibung
1H-indole-2,6-dicarboxylic Acid is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-indole-2,6-dicarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-indole-2,6-dicarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antiviren- und Antikrebsanwendungen
1H-Indol-2,6-dicarbonsäure: Derivate wurden auf ihr Potenzial in der medizinischen Chemie untersucht, insbesondere in der Entwicklung von antiviralen und Antikrebsmitteln. Studien haben gezeigt, dass bestimmte Indolderivate eine inhibitorische Aktivität gegen Influenza A und andere Viren aufweisen . Darüber hinaus werden Indol-Gerüste auf ihre Rolle bei der Gestaltung von Anti-Brustkrebsmitteln untersucht, da sie mit zellulären Signalwegen interagieren können, die an der Krebsbiologie beteiligt sind .
Landwirtschaft: Pflanzenwachstum und -schutz
In der Landwirtschaft sind Indolderivate, einschließlich derer, die mit This compound verwandt sind, aufgrund ihrer Rolle als Pflanzenhormone von Bedeutung. Indol-3-essigsäure, ein Derivat, das aus dem Abbau von Tryptophan gebildet wird, ist für das Pflanzenwachstum und die -entwicklung von entscheidender Bedeutung . Darüber hinaus werden Indol-basierte Verbindungen auf ihre antiviralen Eigenschaften untersucht, die bei der Bewältigung von Viruspathogenen in Nutzpflanzen hilfreich sein könnten .
Materialwissenschaften: Synthese von heterozyklischen Verbindungen
Das Indol-Grundgerüst ist ein wichtiger Akteur in den Materialwissenschaften für die Synthese verschiedener heterozyklischer Strukturen. Seine einzigartige Aromatizität und Reaktivität machen es zu einem idealen Baustein für den Aufbau komplexer Strukturen durch Cycloadditionsreaktionen, die als grüne und nachhaltige Prozesse gelten .
Umweltwissenschaften: Grüne Chemie
Indol-Verbindungen, einschließlich This compound, tragen durch Prinzipien der grünen Chemie zur Umweltwissenschaft bei. Ihre Rolle bei atomeffizienten Cycloadditionsreaktionen trägt zur Synthese biologisch relevanter Verbindungen bei und minimiert gleichzeitig den Abfall .
Biochemie: Mikrobiota-abgeleitete Metaboliten
In der Biochemie sind Indol und seine Derivate Metaboliten, die von der Darmflora aus Tryptophan produziert werden. Sie spielen eine Rolle bei der Aufrechterhaltung der Darmhomöostase und beeinflussen den Leberstoffwechsel und die Immunantwort, was therapeutische Perspektiven bei Darm- und Lebererkrankungen zeigt .
Pharmakologie: Arzneimittelentwicklung
Das Indol-Gerüst ist ein prominenter Pharmakophor in der Arzneimittelentwicklung aufgrund seiner biologischen Zugänglichkeit und therapeutischen Anwendungen. Es wurde bei der Gestaltung neuartiger HIV-1-Integrase-Inhibitoren eingesetzt und zeigt das therapeutische Potenzial von Indolderivaten in der Pharmakologie .
Wirkmechanismus
Target of Action
1H-Indole-2,6-dicarboxylic Acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological activities of the compound. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction of 1H-Indole-2,6-dicarboxylic Acid with its targets often results in changes in the biological activities of the targets. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that these compounds may interact with their targets in a way that inhibits the function of the targets, thereby exerting their antiviral effects.
Biochemical Pathways
1H-Indole-2,6-dicarboxylic Acid, like other indole derivatives, is likely to affect various biochemical pathways. Indole derivatives are known to be produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
The compound’s molecular weight (205167) and its predicted density (16±01 g/cm3) and boiling point (5785±300 °C at 760 mmHg) suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of 1H-Indole-2,6-dicarboxylic Acid’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives. For instance, some indole derivatives have been found to inhibit the proliferation of various cancer cell lines in a dose-dependent manner . This suggests that 1H-Indole-2,6-dicarboxylic Acid may also have similar effects.
Action Environment
The action, efficacy, and stability of 1H-Indole-2,6-dicarboxylic Acid are likely to be influenced by various environmental factors. For instance, the gut microbiota is known to play a role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Therefore, factors that affect the gut microbiota, such as diet and antibiotic use, may also influence the action of 1H-Indole-2,6-dicarboxylic Acid.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1H-indole-2,6-dicarboxylic Acid, like other indole derivatives, is involved in various biochemical reactions. It interacts with multiple receptors, showing high affinity, which is helpful in developing new useful derivatives
Cellular Effects
The cellular effects of 1H-indole-2,6-dicarboxylic Acid are diverse, given the wide range of biological activities of indole derivatives
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole and its derivatives, including 1H-indole-2,6-dicarboxylic Acid, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Eigenschaften
IUPAC Name |
1H-indole-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)6-2-1-5-3-8(10(14)15)11-7(5)4-6/h1-4,11H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXRCNKKYCNYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405865 | |
| Record name | 1H-indole-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103027-97-0 | |
| Record name | 1H-indole-2,6-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


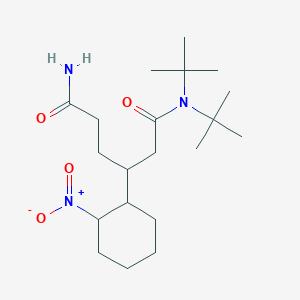
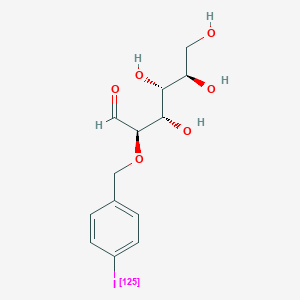
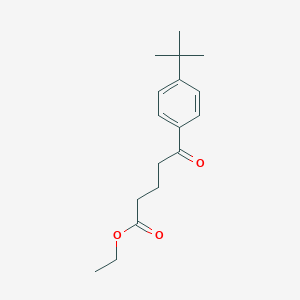

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
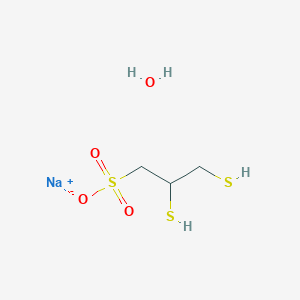





![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)


